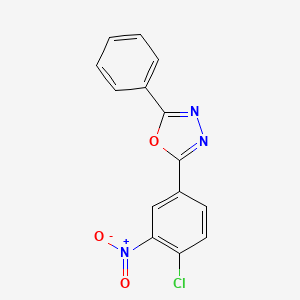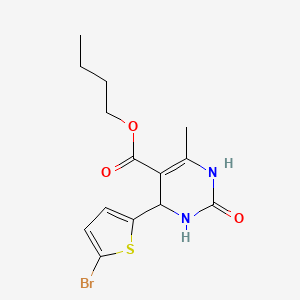![molecular formula C23H26ClN3OS B11080027 N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11080027.png)
N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a morpholine moiety, and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Attachment of the Morpholine Moiety: The thiazole intermediate is then reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.
Substitution Reactions: The final step involves the substitution of the hydrogen atom on the thiazole ring with the 4-chlorophenyl and 4-methylphenyl groups using appropriate aryl halides under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic nitro groups (if present) or the thiazole ring, converting them to amines or dihydrothiazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dihydrothiazoles.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential activity against certain enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and aromatic groups could facilitate binding to hydrophobic pockets in proteins, while the morpholine moiety might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2(3H)-yliden]amine: Lacks the morpholine moiety, potentially altering its biological activity and solubility.
N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-piperidinopropyl)-1,3-thiazol-2(3H)-yliden]amine: Contains a piperidine ring instead of morpholine, which might affect its pharmacokinetic properties.
Uniqueness
The presence of the morpholine moiety in N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability. This structural feature could make it more suitable for certain applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C23H26ClN3OS |
|---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methylphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H26ClN3OS/c1-18-3-5-19(6-4-18)22-17-29-23(25-21-9-7-20(24)8-10-21)27(22)12-2-11-26-13-15-28-16-14-26/h3-10,17H,2,11-16H2,1H3 |
InChI Key |
MJUHDBSXHJAFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2CCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11079950.png)
![3-(2-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079959.png)
![2-({[(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B11079962.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11079964.png)

![4-(4-fluorophenyl)-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11079975.png)
![4,6-dimethyl-2-oxo-1-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11079978.png)
![[2-(4-bromophenyl)-2-oxoethyl] 2-benzamidopropanoate](/img/structure/B11079985.png)
![1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11079987.png)
![2-chloro-5-nitro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11079993.png)
![3,4-dimethyl-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide](/img/structure/B11079994.png)

![N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11080024.png)
![N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-2,4-dimethylaniline](/img/structure/B11080030.png)
